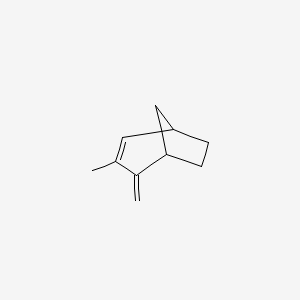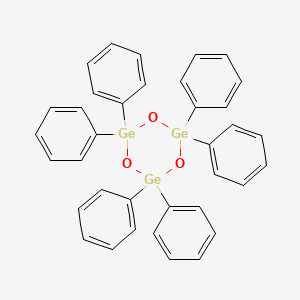
2,2,4,4,6,6-Hexaphenyl-1,3,5,2,4,6-trioxatrigerminane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,4,6,6-Hexaphenyl-1,3,5,2,4,6-trioxatrigerminane is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its hexaphenyl substitution, which imparts significant stability and distinct chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6-Hexaphenyl-1,3,5,2,4,6-trioxatrigerminane typically involves the reaction of hexaphenylcyclotrisiloxane with appropriate reagents under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include toluene or dichloromethane, and the reaction temperature is maintained between 0°C to 25°C to ensure optimal yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, automated control systems for temperature and pressure, and continuous monitoring to ensure product consistency and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2,4,4,6,6-Hexaphenyl-1,3,5,2,4,6-trioxatrigerminane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of phenyl-substituted silanols.
Reduction: Formation of hexaphenylcyclotrisiloxane derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
2,2,4,4,6,6-Hexaphenyl-1,3,5,2,4,6-trioxatrigerminane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of high-performance materials and coatings due to its robust chemical properties.
Mecanismo De Acción
The mechanism of action of 2,2,4,4,6,6-Hexaphenyl-1,3,5,2,4,6-trioxatrigerminane involves its interaction with specific molecular targets. The phenyl groups provide a hydrophobic environment, which can facilitate interactions with hydrophobic regions of proteins or other biomolecules. This interaction can lead to changes in the conformation and activity of the target molecules, thereby exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
- Hexaphenylcyclotrisiloxane
- Hexaphenylcyclotrisilazane
- Hexaphenylcyclotrisilane
Uniqueness
2,2,4,4,6,6-Hexaphenyl-1,3,5,2,4,6-trioxatrigerminane is unique due to its trioxatrigerminane core structure, which imparts distinct chemical and physical properties compared to other hexaphenyl-substituted compounds. Its stability and reactivity make it a valuable compound for various applications in scientific research and industry.
Propiedades
Número CAS |
42967-49-7 |
|---|---|
Fórmula molecular |
C36H30Ge3O3 |
Peso molecular |
728.5 g/mol |
Nombre IUPAC |
2,2,4,4,6,6-hexakis-phenyl-1,3,5,2,4,6-trioxatrigerminane |
InChI |
InChI=1S/C36H30Ge3O3/c1-7-19-31(20-8-1)37(32-21-9-2-10-22-32)40-38(33-23-11-3-12-24-33,34-25-13-4-14-26-34)42-39(41-37,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H |
Clave InChI |
OWYMOICUEMMLLE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Ge]2(O[Ge](O[Ge](O2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide](/img/structure/B14670476.png)

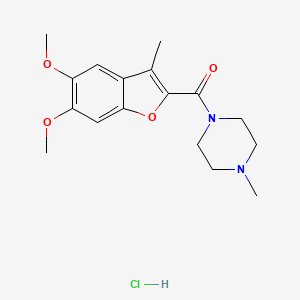
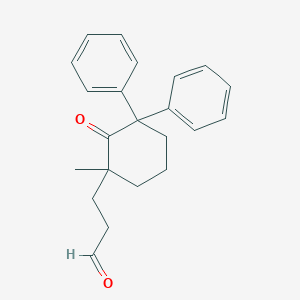
![5,7-Ditert-butyl-1-oxaspiro[2.5]octa-5,7-dien-4-one](/img/structure/B14670496.png)

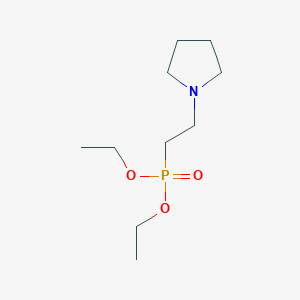
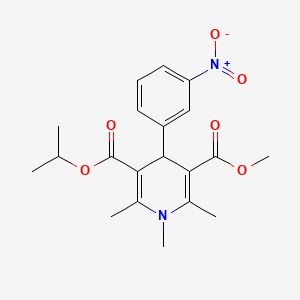

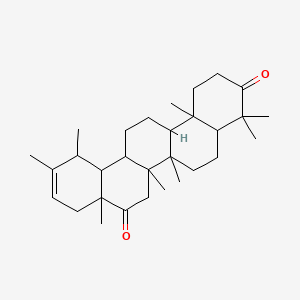
![2-[3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-2-oxopyrrolidin-1-yl]ethyl acetate](/img/structure/B14670541.png)
![1,1'-[Ethenyl(methyl)silanediyl]di(azepan-2-one)](/img/structure/B14670552.png)

